4-(Difluoromethoxy)-1-fluoro-2-iodobenzene
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Overview
Description
4-(Difluoromethoxy)-1-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps include the initial formation of sodium acetamidophenate, followed by its reaction with difluorochloromethane, and the final reduction step to obtain 4-(difluoromethoxy)aniline .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as hydrazine and ferric oxide are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups present on the benzene ring .
Scientific Research Applications
4-(Difluoromethoxy)-1-fluoro-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its ability to introduce fluorine atoms, which can enhance the biological activity and stability of drugs.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is employed in the synthesis of insecticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has an isocyanate functional group instead of iodine.
Trifluoromethyl ethers: These compounds contain a trifluoromethoxy group, which is similar to the difluoromethoxy group but with an additional fluorine atom.
Uniqueness
4-(Difluoromethoxy)-1-fluoro-2-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical propertiesAdditionally, the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in medicinal and materials chemistry .
Properties
Molecular Formula |
C7H4F3IO |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H |
InChI Key |
KDPKCCXCCMGXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)I)F |
Origin of Product |
United States |
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